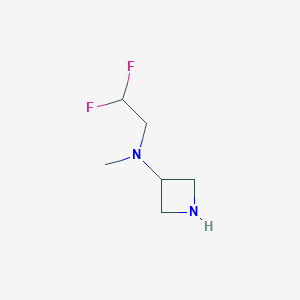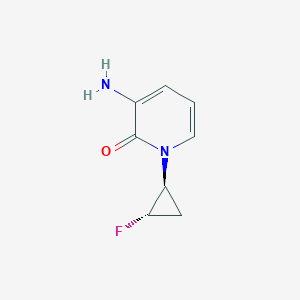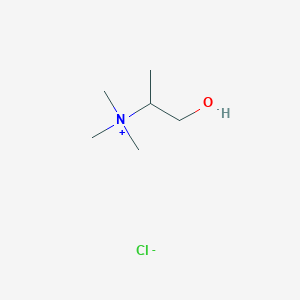![molecular formula C40H39NO2P2 B12944535 N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is a complex organic compound with a unique structure that includes multiple rings and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves multiple steps. The starting materials typically include diphenylphosphine and a suitable phenyl derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves its ability to interact with molecular targets such as enzymes and proteins. The phosphorus atoms in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: A compound with a similar phosphorus-containing structure.
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole:
Uniqueness
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is unique due to its intricate structure, which includes multiple rings and phosphorus atoms. This complexity provides it with distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C40H39NO2P2 |
|---|---|
Molekulargewicht |
627.7 g/mol |
IUPAC-Name |
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine |
InChI |
InChI=1S/C40H39NO2P2/c1-28(33-20-12-13-23-38(33)44(31-16-4-2-5-17-31)32-18-6-3-7-19-32)41-45-42-36-26-24-29-14-8-10-21-34(29)39(36)40-35-22-11-9-15-30(35)25-27-37(40)43-45/h2-7,12-13,16-20,23-28,41H,8-11,14-15,21-22H2,1H3 |
InChI-Schlüssel |
GASCSZPDZOTQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NP4OC5=C(C6=C(CCCC6)C=C5)C7=C(O4)C=CC8=C7CCCC8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


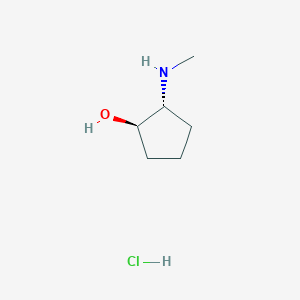
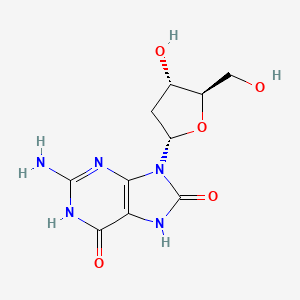



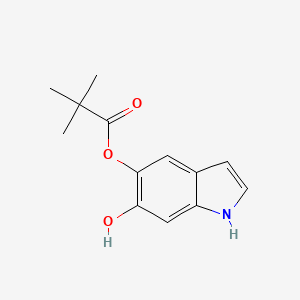
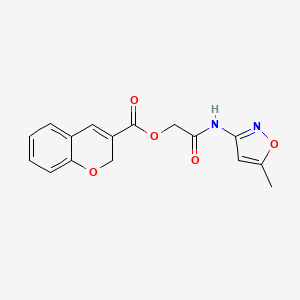
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
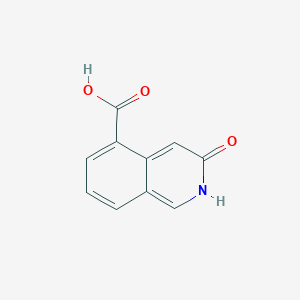
![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)
